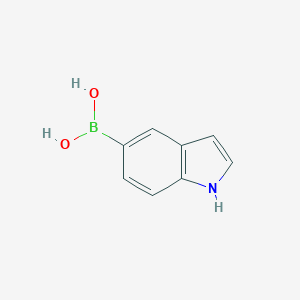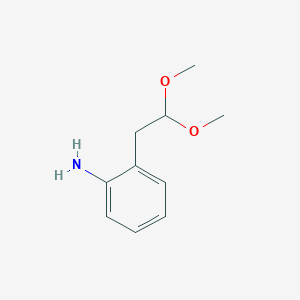
2-(2,2-Dimethoxyethyl)aniline
説明
The compound "2-(2,2-Dimethoxyethyl)aniline" is not directly discussed in the provided papers. However, the papers do provide insights into the behavior and properties of similar compounds, which can be useful in understanding the chemical nature and reactivity of aniline derivatives. Aniline and its derivatives are a class of compounds that have been extensively studied due to their wide range of applications in dyes, pharmaceuticals, and as precursors for various polymers .
Synthesis Analysis
While the exact synthesis of "2-(2,2-Dimethoxyethyl)aniline" is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of a sulfonamide derivative of aniline is described, which involves the coordination of metal ions . Additionally, the synthesis of an organic nonlinear optical material from an aniline derivative is achieved by a condensation reaction . These methods could potentially be adapted for the synthesis of "2-(2,2-Dimethoxyethyl)aniline" by altering the starting materials or reaction conditions.
Molecular Structure Analysis
The molecular structure of aniline derivatives is crucial in determining their properties and reactivity. The papers discuss the structure of polymers derived from dimethyl-aniline, where the monomer units are linked through nitrogen and para positions . The crystal structure of a specific aniline derivative is also characterized, revealing a noncentrosymmetric orthorhombic crystal structure . These findings suggest that the molecular structure of "2-(2,2-Dimethoxyethyl)aniline" would likely influence its physical and chemical properties significantly.
Chemical Reactions Analysis
Aniline derivatives undergo various chemical reactions, which can be influenced by substituents on the aromatic ring. The degradation of 2,6-dimethyl-aniline by hydroxyl radicals is studied, and several aromatic by-products are identified, indicating that the methyl group on the aromatic ring is not susceptible to hydroxyl radical attack . This information could be relevant when considering the chemical reactivity of "2-(2,2-Dimethoxyethyl)aniline" in the presence of reactive species like hydroxyl radicals.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are diverse and depend on their molecular structure. The electrical properties of copolymer nanofibers synthesized from aniline and dimethoxyaniline are investigated, showing that the conductivity increases with a higher proportion of aniline . The optical and thermal properties of a synthesized aniline derivative are also characterized, indicating good thermal stability and a high nonlinear optic conversion efficiency . These studies provide a foundation for predicting the properties of "2-(2,2-Dimethoxyethyl)aniline," which may exhibit similar behavior due to structural similarities.
科学的研究の応用
Chemical Synthesis and Drug Precursors
2-(2,2-Dimethoxyethyl)aniline and its derivatives are significant in chemical synthesis. For instance, derivatives of 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, prepared using aniline, serve as precursors for drugs or as potential ligands (Dotsenko et al., 2019).
Conducting Polymers
2-(2,2-Dimethoxyethyl)aniline is used in the synthesis of conducting polymers. For example, copolymers of 2,5-dimethoxyaniline (a related compound) and aniline show unique electronic and solubility properties, making them useful in various applications, including electronics and materials science (Huang et al., 2003).
Electroluminescent Materials
Certain derivatives of 2-(2,2-Dimethoxyethyl)aniline contribute to the development of electroluminescent materials. These compounds exhibit unique properties like intense fluorescence emission, making them suitable for use in organic electroluminescent devices (Doi et al., 2003).
Environmental Applications
In environmental science, derivatives of 2-(2,2-Dimethoxyethyl)aniline are studied for their interactions with various environmental factors. For example, the degradation of 2,6-dimethyl-aniline by hydroxyl radicals has been studied to understand its environmental impact and degradation mechanisms (Boonrattanakij et al., 2009).
Photophysical Studies
2-(2,2-Dimethoxyethyl)aniline derivatives are also crucial in photophysical studies. They have been used to explore unique photophysical properties such as twisted-intramolecular-charge-transfer and fluorescence characteristics, which are significant in the field of photochemistry (Cao et al., 2014).
Supramolecular Chemistry
In supramolecular chemistry, certain compounds like (–)-(2R,3R)-2,3-dimethoxy-1,1,4,4-tetraphenylbutane-1,4-diol form complexes with derivatives of 2-(2,2-Dimethoxyethyl)aniline. This is significant for studying molecular interactions and potential applications in separation processes (Barton et al., 2017).
Sensor Applications
2-(2,2-Dimethoxyethyl)aniline derivatives have been utilized in the development of sensors. For example, poly(aniline) sensors exploit the inductive effect on the pKa of poly(aniline) to create active sensing elements, highlighting their potential in sensor technology (Shoji et al., 2001).
Safety And Hazards
2-(2,2-Dimethoxyethyl)aniline is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible and may cause an allergic skin reaction, serious eye damage, drowsiness, or dizziness . It is suspected of causing genetic defects and cancer, and it can cause damage to organs through prolonged or repeated exposure .
特性
IUPAC Name |
2-(2,2-dimethoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-10(13-2)7-8-5-3-4-6-9(8)11/h3-6,10H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUGROZNSAYXAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=CC=C1N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451664 | |
| Record name | 2-(2,2-dimethoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethoxyethyl)aniline | |
CAS RN |
150760-45-5 | |
| Record name | 2-(2,2-Dimethoxyethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150760-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,2-dimethoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



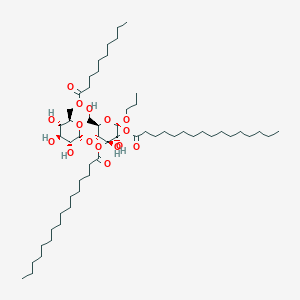
![N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide](/img/structure/B131072.png)
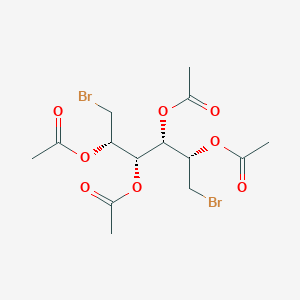
![2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B131079.png)
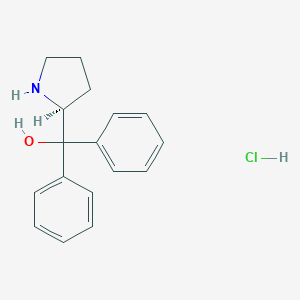
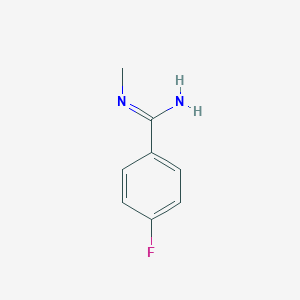
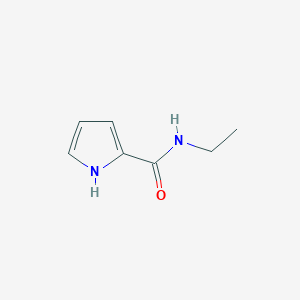
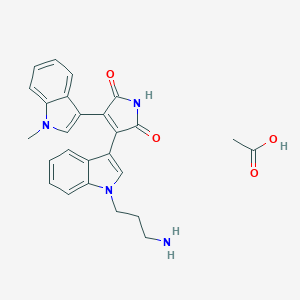
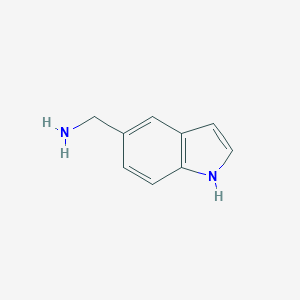
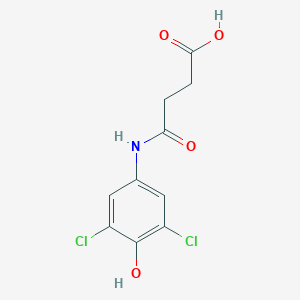
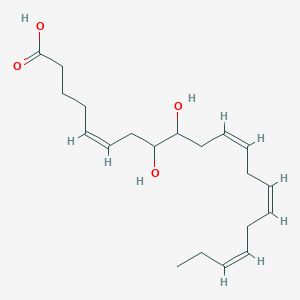
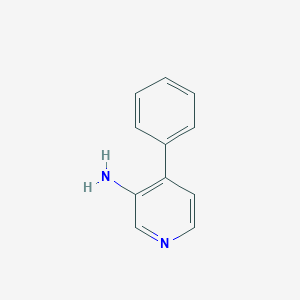
![S-[2-(N7-Guanyl)ethyl]glutathione](/img/structure/B131103.png)
